molecular formula C26H29ClN2O4 B11306250 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11306250
M. Wt: 469.0 g/mol
InChI Key: NBNOICQHYVBPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3-ETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3-ETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, followed by Vilsmeier–Haack formylation . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of green chemistry principles, such as green solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3-ETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dry acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3-ETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3-ETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C26H29ClN2O4

Molecular Weight

469.0 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29ClN2O4/c1-4-28(5-2)13-8-14-29-23(17-9-7-10-19(15-17)32-6-3)22-24(30)20-16-18(27)11-12-21(20)33-25(22)26(29)31/h7,9-12,15-16,23H,4-6,8,13-14H2,1-3H3

InChI Key

NBNOICQHYVBPTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OCC

Origin of Product

United States

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